

# PROTAC BRD9 Degradator-7 target protein binding affinity

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## Compound of Interest

Compound Name: PROTAC BRD9 Degradator-7

Cat. No.: B15137936

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## Technical Guide: PROTAC BRD9 Degradator-7

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **PROTAC BRD9 Degradator-7**, a selective degrader of the bromodomain-containing protein 9 (BRD9). This document details its binding affinity, degradation efficacy, mechanism of action, and the experimental protocols used for its characterization.

## Quantitative Data: Binding Affinity and Degradation

**PROTAC BRD9 Degradator-7** (also referred to as Compound C6) is a potent and selective degrader of BRD9. It exhibits nanomolar efficacy in inducing the degradation of BRD9 and demonstrates cytotoxic effects in specific cancer cell lines.

## Table 1: In Vitro Performance of PROTAC BRD9 Degradator-7 in MV4-11 Cells

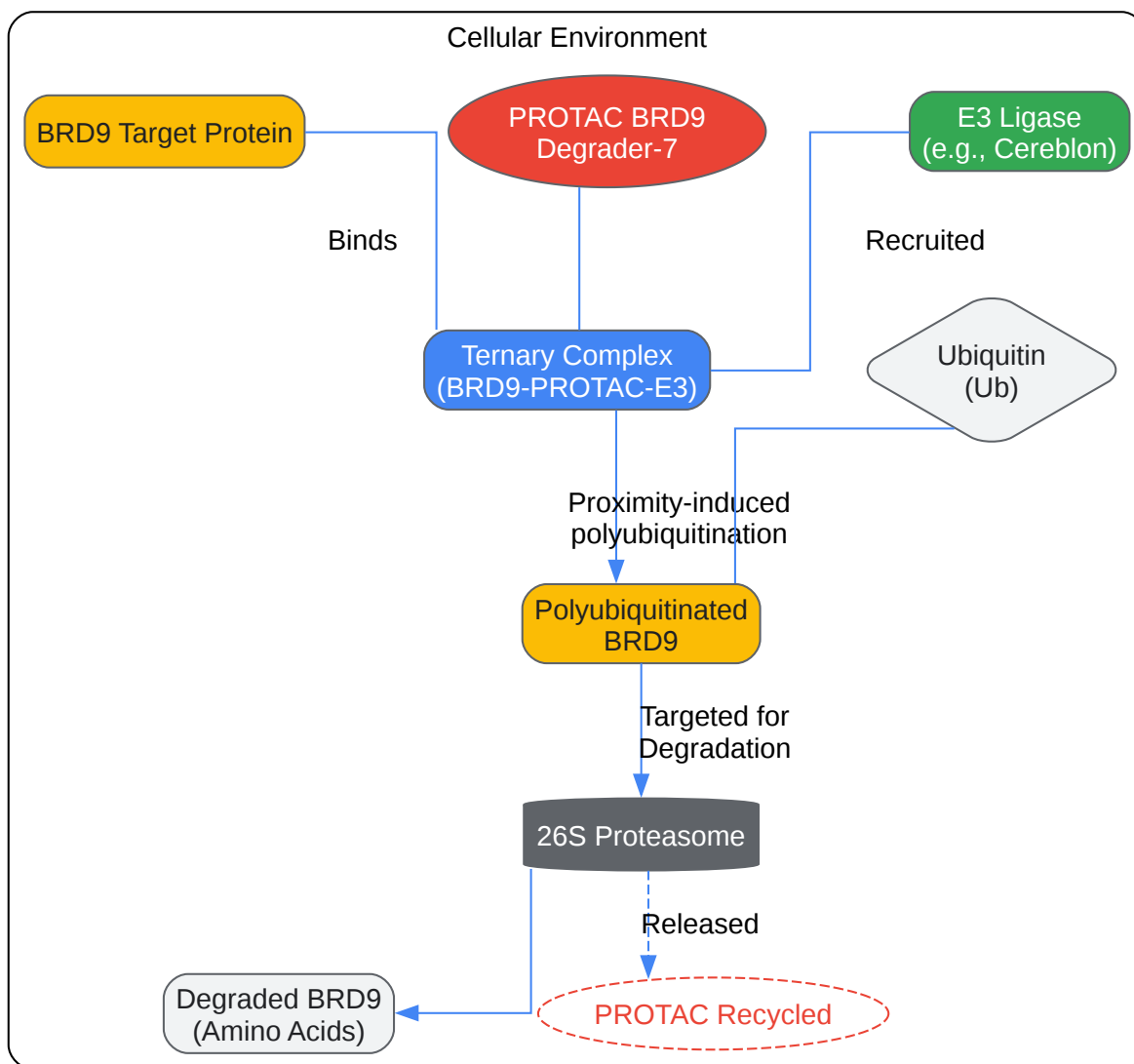
Parameter	Value	Cell Line	Notes
DC <sub>50</sub>	1.02 nM	MV4-11	50% degradation concentration.[1][2]
D <sub>max</sub>	>99%	MV4-11	Maximum degradation achieved at 100 nM. [1]
IC <sub>50</sub>	3.69 nM	MV4-11	50% growth inhibition concentration after 7 days.[1]
Selectivity	-	MV4-11	Does not induce degradation of BRD4 and BRD7.[1]

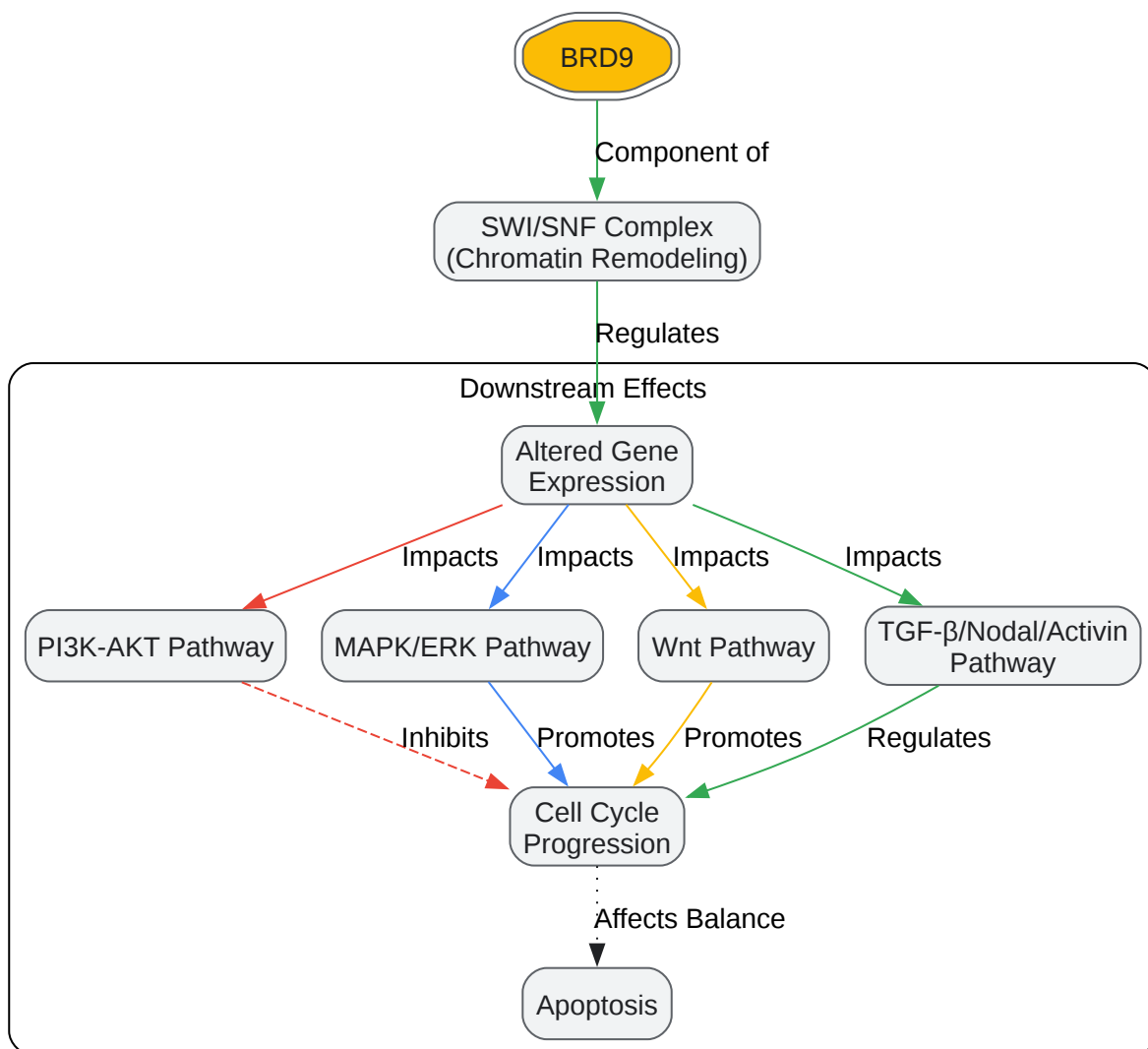
**Table 2: Comparative Efficacy of Other Published BRD9 Degraders**

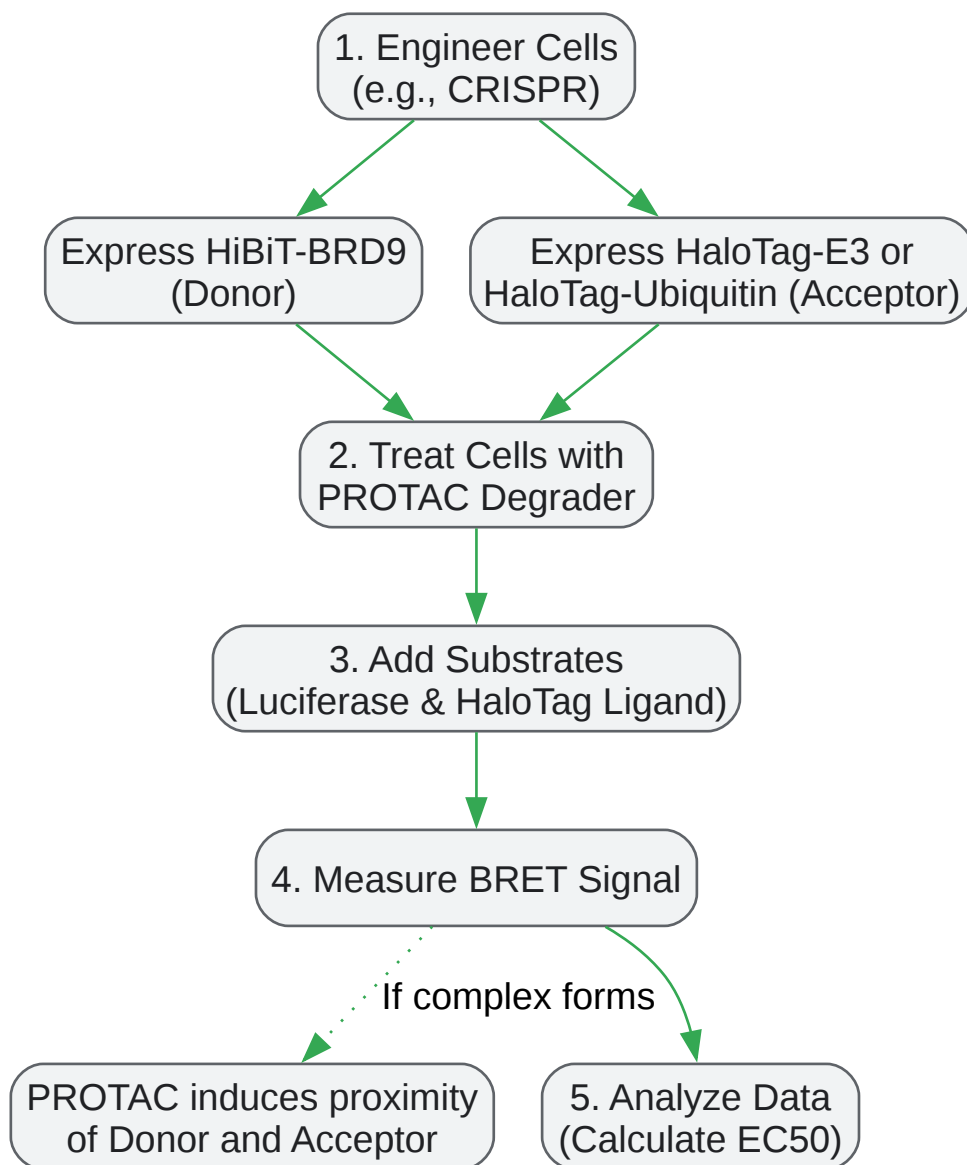
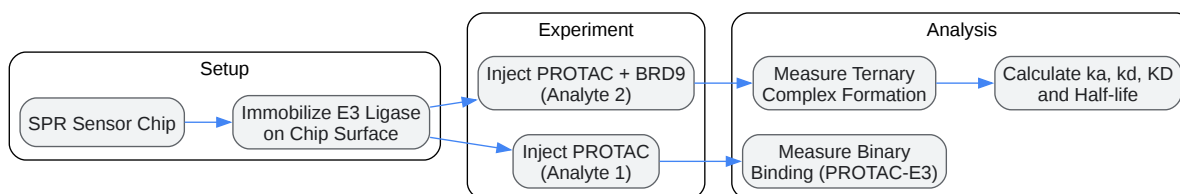
Degrader	Type	DC <sub>50</sub> (BRD9)	IC <sub>50</sub> (Cell Line)	E3 Ligase
VZ185	Dual BRD7/9 Degradator	1.8 nM	Not Reported	VHL[3][4]
E5	BRD9 Degradator	16 pM	0.27 nM (MV4-11)	Not Specified[5]
QA-68	BRD9 Degradator	Not Reported	>100-fold more potent than inhibitor	Cereblon (IMiD-based)[6]
PROTAC 26	BRD9 Degradator	560 nM	Not Reported	VHL[7]
PROTAC BRD9 Degradator-1	BRD9 Degradator	IC <sub>50</sub> = 13.5 nM (Binding)	Not Reported	Cereblon[8]

## Mechanism of Action and Signaling Pathways

**PROTAC BRD9 Degradar-7** functions by hijacking the ubiquitin-proteasome system. It is a heterobifunctional molecule composed of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase, likely Cereblon (CRBN) given its thalidomide-based components.<sup>[1]</sup> This simultaneous binding forms a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.<sup>[9][10]</sup>







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